N-[4-(4-morpholinyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide - 637326-18-2

N-[4-(4-morpholinyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide

Catalog Number: EVT-1350613
CAS Number: 637326-18-2
Molecular Formula: C21H25N3O4S
Molecular Weight: 415.5g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound: PS200981

    Compound Description: PS200981, chemically named 3-(4-(1,4-diazepan-1-yl)-6-(((1S,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methylamino)-1,3,5-triazin-2-ylamino)-4-methylbenzamide, is a p38 kinase inhibitor. Identified through high-throughput screening, PS200981 demonstrated inhibitory activity against both p38α and p38β isoforms with an IC50 value of 1 μM. It also showed efficacy in vivo, inhibiting lipopolysaccharide-induced tumor necrosis factor (TNF) production in mice at a dose of 30 mg/kg. Notably, PS200981 exhibited selectivity for p38 over a panel of other kinases. The presence of the 3-amino-4-methylbenzamide moiety was found to be critical for its activity against p38. []

    Relevance: While structurally distinct from N-[4-(4-morpholinyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide, PS200981 highlights the importance of exploring different heterocyclic and substituted aromatic ring systems as potential modulators of kinase activity. Both compounds contain a benzamide core, suggesting this feature may play a role in interacting with kinase targets. []

Compound: PS166276

    Compound Description: PS166276, chemically named (R)-3-(4-(isobutyl(methyl)amino)-6-(pyrrolidin-3-ylamino)-1,3,5-triazin-2-ylamino)-4-methylbenzamide, represents another potent and selective p38 kinase inhibitor. Closely related in structure to PS200981, it exhibited improved potency and a better cytotoxicity profile. PS166276 effectively inhibited intracellular signaling pathways mediated by p38 and reduced TNF levels in lipopolysaccharide-challenged mice. []

    Relevance: Like PS200981, PS166276 shares the core benzamide structure with N-[4-(4-morpholinyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide. The presence of a substituted triazine ring in both PS166276 and PS200981, albeit with different substituents, emphasizes the potential of this scaffold in designing kinase inhibitors. []

Compound: Derivatives of 1,2-bis-sulfonamide

    Compound Description: The research describes a series of 1,2-bis-sulfonamide derivatives designed as chemokine receptor modulators. [] The general structure of these compounds incorporates two sulfonamide groups linked to a central core, which varies in the presented examples. These compounds are designed to target chemokine receptors, which are involved in inflammatory and immune responses. []

    Relevance: The 1,2-bis-sulfonamide derivatives are directly relevant to N-[4-(4-morpholinyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide as they both belong to the sulfonamide class of compounds. The exploration of various substituents on the central core of the 1,2-bis-sulfonamides provides insight into the structure-activity relationships important for modulating chemokine receptor activity. This knowledge can be valuable in understanding the potential of N-[4-(4-morpholinyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide and its analogs as chemokine receptor modulators. []

Compound: 3-cicloalquilaminopirrolidina derivatives

    Compound Description: This research focuses on a series of 3-cicloalquilaminopirrolidine derivatives as chemokine receptor modulators. [] These compounds share a common structural motif featuring a pyrrolidine ring substituted with a cycloalkylamine group at the 3-position. Modifications to the cycloalkyl substituent and the nitrogen atom of the pyrrolidine ring resulted in the synthesis of a range of analogs. These were designed to explore the structure-activity relationship for chemokine receptor modulation. []

    Relevance: The 3-cicloalquilaminopirrolidina derivatives bear structural resemblance to N-[4-(4-morpholinyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide due to the presence of a pyrrolidine ring. This suggests that modifications made to the pyrrolidine ring in these derivatives, such as the introduction of different cycloalkyl substituents, could provide insights into potential modifications that could be applied to N-[4-(4-morpholinyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide to potentially enhance or modify its activity. []

    Compound Description: This research explores a class of benzopyran and benzoxepine compounds as PI3K inhibitors. [] These compounds are characterized by either a benzopyran or benzoxepine core structure, often with various substituents attached to modulate their activity and selectivity towards different PI3K isoforms. PI3Ks are a family of enzymes involved in diverse cellular processes, including cell growth, proliferation, survival, and motility. []

    Relevance: While not directly containing the core structure of N-[4-(4-morpholinyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide, this research highlights the importance of exploring different heterocyclic systems, like benzopyrans and benzoxepines, for developing kinase inhibitors. It suggests that incorporating similar heterocyclic motifs into analogs of N-[4-(4-morpholinyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide might be a strategy to modulate its activity or explore different kinase targets. []

Properties

CAS Number

637326-18-2

Product Name

N-[4-(4-morpholinyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide

IUPAC Name

N-(4-morpholin-4-ylphenyl)-3-pyrrolidin-1-ylsulfonylbenzamide

Molecular Formula

C21H25N3O4S

Molecular Weight

415.5g/mol

InChI

InChI=1S/C21H25N3O4S/c25-21(22-18-6-8-19(9-7-18)23-12-14-28-15-13-23)17-4-3-5-20(16-17)29(26,27)24-10-1-2-11-24/h3-9,16H,1-2,10-15H2,(H,22,25)

InChI Key

YQLSIQJUIGXXSD-UHFFFAOYSA-N

SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)N4CCOCC4

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)N4CCOCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.